5,7-Di-O-methyl-8-prenylflavanone

Multidrug resistance reversal P-glycoprotein chemosensitizer Gastric adenocarcinoma EPG85.257RDB

5,7-Di-O-methyl-8-prenylflavanone (synonym: (−)-Candidone) is a prenylated flavanone belonging to the flavonoid subclass of polyketides. It bears a 5,7-dimethoxy A-ring and an 8-prenyl (3-methyl-2-butenyl) side chain on the flavanone scaffold, with the (2S)-stereochemistry defining its bioactive (−)-enantiomer.

Molecular Formula C22H24O4
Molecular Weight 352.42
CAS No. 75672-18-5
Cat. No. B600316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Di-O-methyl-8-prenylflavanone
CAS75672-18-5
Synonyms(S)-2,3-Dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-2-phenyl-4H-1-benzopyran-4-one;  (-)-Candidone
Molecular FormulaC22H24O4
Molecular Weight352.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Di-O-methyl-8-prenylflavanone (CAS 75672-18-5): Structural Identity, Natural Occurrence, and Pharmacological Relevance for Research Procurement


5,7-Di-O-methyl-8-prenylflavanone (synonym: (−)-Candidone) is a prenylated flavanone belonging to the flavonoid subclass of polyketides [1]. It bears a 5,7-dimethoxy A-ring and an 8-prenyl (3-methyl-2-butenyl) side chain on the flavanone scaffold, with the (2S)-stereochemistry defining its bioactive (−)-enantiomer [2]. The compound has been isolated from Derris indica (Leguminosae), Lonchocarpus aff. fluvialis, and Tephrosia species, and has demonstrated cytotoxic, chemosensitizing, enzyme-inhibitory, and antibacterial activities across multiple independent studies [3][4].

Why 5,7-Di-O-methyl-8-prenylflavanone Cannot Be Replaced by Other 8-Prenylflavanones: The Functional Impact of A-Ring Dimethylation


The 5,7-dimethoxy substitution pattern of this compound is not a trivial structural variation. Methylation of the A-ring hydroxyls eliminates hydrogen-bond donor capacity, increases lipophilicity (log P), and reduces susceptibility to Phase II glucuronidation/sulfation relative to 5,7-dihydroxy analogs such as 8-prenylnaringenin [1]. These physicochemical changes translate into pharmacologically distinct behavior: while 8-prenylnaringenin shows an IC50 of 24 ± 0.6 µM against influenza A virus with a selectivity index of 4.9, the dimethoxy variant displays a divergent target profile dominated by MDR chemosensitization and α-glucosidase inhibition that is absent or substantially weaker in the dihydroxy series [2]. Furthermore, in direct head-to-head comparisons within the flavanone class, only Candidone—but not tephrosin or bavachinin—downregulated P-gp mRNA in P-gp-overexpressing gastric adenocarcinoma cells, demonstrating that minor structural differences among prenylated flavonoids produce qualitatively different mechanisms of action [3]. Simply substituting another 8-prenylflavanone or a generic flavanone will not recapitulate this compound's specific polypharmacology.

Quantitative Differentiation Evidence: 5,7-Di-O-methyl-8-prenylflavanone (Candidone) vs. Closest Flavanone and Natural Product Comparators


MDR Chemosensitization: Candidone Reduces Daunorubicin IC50 8.4-Fold More Potently Than Bavachinin in P-gp-Overexpressing Gastric Cancer Cells

In a three-compound head-to-head comparison, Candidone was the most potent chemosensitizer in P-gp-overexpressing human gastric adenocarcinoma cells (EPG85.257RDB). Co-treatment with Candidone (at its IC10 of 1338.6 ± 114.11 nM) reduced the IC50 of daunorubicin to 730 ± 258 nM, representing a 5.7-fold improvement over tephrosin (4186 ± 665 nM) and an 8.4-fold improvement over bavachinin (6159 ± 948 nM) [1][2]. Notably, this superior chemosensitization was accompanied by a unique molecular signature: only Candidone significantly downregulated P-gp mRNA expression in EPG85.257RDB cells after 72 h, whereas tephrosin and bavachinin did not [1].

Multidrug resistance reversal P-glycoprotein chemosensitizer Gastric adenocarcinoma EPG85.257RDB

Intrinsic Cytotoxicity in ABCG2-Overexpressing Breast Cancer Cells: Candidone IC10 Is 86-Fold Lower Than Bavachinin

In ABCG2-overexpressing human epithelial breast cancer cells (MCF7/MX), Candidone exhibited the lowest intrinsic cytotoxicity IC10 among the three tested flavonoids. The IC10 of Candidone was 27.9 ± 5.59 nM, compared to 38.8 ± 4.28 nM for tephrosin (1.4-fold higher) and 2406.4 ± 257.63 nM for bavachinin (86-fold higher) [1]. This demonstrates that Candidone possesses markedly greater intrinsic potency against ABCG2-overexpressing breast cancer cells than its structural comparators, even before chemosensitization is considered.

ABCG2-overexpressing cancer MCF7/MX breast cancer Intrinsic flavonoid cytotoxicity

α-Glucosidase Inhibition: Candidone Is 14-Fold More Potent Than Adicardin and 29-Fold More Potent Than Rosiridin

In a comparative enzyme inhibition study, Candidone inhibited α-glucosidase with an IC50 of 1.40 ± 0.20 µM, which is 14.4-fold more potent than adicardin (IC50 = 20.18 ± 1.58 µM) and 29.0-fold more potent than rosiridin (IC50 = 40.62 ± 3.74 µM) [1]. For α-amylase, Candidone (IC50 = 7.46 ± 0.73 µM) was 3.3-fold more potent than adicardin (24.92 ± 3.01 µM) and 7.0-fold more potent than rosiridin (51.97 ± 6.32 µM). These data establish Candidone as the strongest dual α-amylase/α-glucosidase inhibitor within this comparative set.

α-Glucosidase inhibition Antidiabetic natural products Enzyme inhibitor screening

Cholangiocarcinoma Cytotoxicity: Candidone Achieves IC50 of 4.24 µg/mL Against KKU-M156 Cells with p21/Bax Upregulation and Bcl-2/Survivin Downregulation

Candidone demonstrated potent, single-agent cytotoxicity against the human cholangiocarcinoma cell line KKU-M156 with an IC50 of 4.24 µg/mL at 24 h [1]. Mechanistically, this cytotoxicity was accompanied by significant upregulation of the anti-proliferative gene p21 and the pro-apoptotic gene Bax, coupled with downregulation of the anti-apoptotic genes Bcl-2 and survivin, as measured by RT-qPCR [1][2]. Candidone also inhibited IGF-1-induced migration of CCA cells in a wound-healing assay. While direct comparator data against other flavanones in the same CCA model are not available, the IC50 of 4.24 µg/mL positions Candidone among the more potent natural product candidates reported for this therapeutically challenging cancer type. For reference, sophoraflavanone G—another prenylated flavanone—exhibits IC50 values of 12.5 µM (HL-60) and 13.3 µM (HepG2), equivalent to approximately 4.8–5.1 µg/mL, indicating that Candidone's potency against CCA cells falls within a competitive range relative to other prenylflavanones tested in different cancer models [3].

Cholangiocarcinoma KKU-M156 Pro-apoptotic gene regulation

Microsponge Formulation Enables Sustained Candidone Release with Dose-Dependent HT-29 Colon Cancer Cell Cytotoxicity

Candidone has been successfully formulated into Eudragit RS 100-based microsponges using a quasi-emulsion solvent diffusion method, yielding an optimized formulation (F7) with a particle size of 44.26 ± 0.84 µm, entrapment efficiency of 76.57% ± 0.26%, drug loading of 49.67% ± 0.94%, and a cumulative drug release of 94.26% ± 2.64% over 12 hours [1]. In vitro testing against HT-29 human colon cancer cells demonstrated that the formulated Candidone reduced cell viability in a dose-dependent manner [1]. Prior work had independently established that Candidone, millettone, and pongachin each exhibit toxicity toward HT-29 cells at low concentrations, but no other compound in that set has been advanced into a sustained-release delivery system [2]. This formulation achievement represents a tangible differentiator: Candidone is one of the very few prenylated flavanones for which a microsponge-based colorectal drug delivery system has been developed and experimentally validated.

Colorectal cancer drug delivery Microsponge formulation Sustained-release natural product

Broad-Spectrum Cytotoxicity Profile: Candidone vs. Co-Isolated Compounds from Derris indica Across Multiple Cancer Lines

Within a panel of 11 flavonoids and chalcones isolated from Derris indica seeds, Candidone was one of five compounds (alongside pongamol, obovatachalcone, derrischalcone, and tunicatachalcone) that exhibited cytotoxic activity against the KB human epidermoid carcinoma cell line, with IC50 values in the 8–18 µg/mL range [1]. Separately, in HepG2 human hepatoblastoma cells, Candidone at 100 µM (24 h treatment) produced potent anti-proliferative effects accompanied by caspase-3/-9 activation, downregulation of p65, Mcl-1, Bcl-2, BAD, and survivin, and inhibition of phospho-p38 and MMP-9-mediated migration/invasion [2]. While specific IC50 values for individual compounds in the KB panel were reported as a range, the combination of KB activity with the detailed mechanistic characterization in HepG2 cells distinguishes Candidone from co-isolated compounds such as pongamol and obovatachalcone, for which comparable mechanistic depth has not been documented.

KB epidermoid carcinoma HepG2 hepatoblastoma Multi-cell-line cytotoxicity screening

Optimal Research and Procurement Application Scenarios for 5,7-Di-O-methyl-8-prenylflavanone Based on Quantitative Differentiation Evidence


Multidrug Resistance Reversal Studies in P-gp-Overexpressing Gastric Cancer Models

Candidone is the rational first-choice chemosensitizer for P-gp-overexpressing gastric adenocarcinoma research. In EPG85.257RDB cells, it reduces daunorubicin IC50 to 730 ± 258 nM—an effect 5.7-fold stronger than tephrosin and 8.4-fold stronger than bavachinin—and uniquely downregulates P-gp mRNA [1]. Researchers designing MDR-reversal combination therapy experiments in gastric cancer should prioritize Candidone over other prenylated flavonoids.

ABCG2-Overexpressing Breast Cancer Intrinsic Cytotoxicity Screening

With an IC10 of 27.9 ± 5.59 nM in ABCG2-overexpressing MCF7/MX breast cancer cells—86-fold lower than bavachinin—Candidone is the most intrinsically potent prenylated flavanone reported for this resistance phenotype [1]. It is suitable as a positive control or lead scaffold in ABCG2-focused drug discovery campaigns.

α-Glucosidase and α-Amylase Dual Inhibitor Development for Type 2 Diabetes

Candidone's sub-micromolar α-glucosidase IC50 (1.40 ± 0.20 µM), combined with α-amylase inhibition (IC50 7.46 ± 0.73 µM), positions it as a superior dual inhibitor relative to adicardin and rosiridin [1]. Natural product screening programs targeting postprandial hyperglycemia should include Candidone as a benchmark compound.

Cholangiocarcinoma Drug Discovery with Defined Pro-Apoptotic Mechanisms

Candidone's IC50 of 4.24 µg/mL against KKU-M156 CCA cells, coupled with p21/Bax upregulation and Bcl-2/survivin suppression, makes it a mechanistically validated lead for cholangiocarcinoma research [1][2]. The compound is appropriate for use in CCA-focused in vitro pharmacology studies where target engagement with the mitochondrial apoptosis pathway is desired.

Sustained-Release Colorectal Cancer Formulation Development

The validated Candidone microsponge formulation (F7: 94.26% cumulative drug release over 12 h, 76.57% entrapment efficiency) provides a ready-to-adapt delivery platform for colorectal cancer studies [1]. Research groups developing oral or colon-targeted natural product formulations can leverage this existing formulation data to accelerate preclinical development, an option not available for other Tephrosia-derived flavanones [2].

Quote Request

Request a Quote for 5,7-Di-O-methyl-8-prenylflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.